![molecular formula C11H10BrNO B13890488 8-(2-Bromo-ethoxy)quinoline](/img/structure/B13890488.png)
8-(2-Bromo-ethoxy)quinoline
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Overview
Description
8-(2-Bromo-ethoxy)quinoline is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Bromo-ethoxy)quinoline typically involves the alkylation of quinoline with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-(2-Bromo-ethoxy)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.
Major Products:
Nucleophilic Substitution: Formation of 8-(2-substituted-ethoxy)quinoline derivatives.
Oxidation: Formation of 8-(2-bromo-acetoxy)quinoline or 8-(2-bromo-carboxy)quinoline.
Reduction: Formation of 8-(2-bromo-ethoxy)tetrahydroquinoline.
Scientific Research Applications
8-(2-Bromo-ethoxy)quinoline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(2-Bromo-ethoxy)quinoline involves its interaction with various molecular targets. The bromine atom and the ethoxy group can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, leading to inhibition of enzymatic activities or disruption of cellular processes. The quinoline ring can intercalate with DNA, leading to potential anticancer effects by inhibiting DNA replication and transcription.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.
8-Chloroquinoline: Known for its antimalarial properties.
Uniqueness: 8-(2-Bromo-ethoxy)quinoline is unique due to the presence of the bromo-ethoxy group, which enhances its reactivity and potential applications. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-(2-bromoethoxy)quinoline |
InChI |
InChI=1S/C11H10BrNO/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,6,8H2 |
InChI Key |
HJZFACWHKVHPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCBr)N=CC=C2 |
Origin of Product |
United States |
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